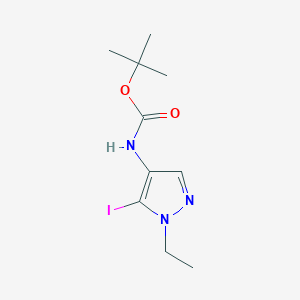

Tert-butyl N-(1-ethyl-5-iodopyrazol-4-yl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tert-butyl N-(1-ethyl-5-iodopyrazol-4-yl)carbamate is a chemical compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines This particular compound features a pyrazole ring, which is a five-membered heterocycle containing two nitrogen atoms

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(1-ethyl-5-iodopyrazol-4-yl)carbamate typically involves the reaction of 1-ethyl-5-iodopyrazole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates. The general reaction scheme is as follows:

- Dissolve 1-ethyl-5-iodopyrazole in anhydrous dichloromethane.

- Add triethylamine to the solution to act as a base.

- Slowly add tert-butyl chloroformate to the reaction mixture while maintaining a low temperature.

- Stir the reaction mixture at room temperature for several hours.

- Purify the product by column chromatography to obtain this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may involve the use of alternative solvents and bases to optimize the reaction conditions and reduce costs.

Analyse Des Réactions Chimiques

Types of Reactions

Tert-butyl N-(1-ethyl-5-iodopyrazol-4-yl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom on the pyrazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can undergo oxidation to form corresponding N-oxides or other oxidized derivatives.

Reduction Reactions: Reduction of the iodine atom can lead to the formation of deiodinated products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium thiolate, or alkoxide salts. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate are used under controlled conditions.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in anhydrous solvents.

Major Products Formed

Substitution Reactions: Products include substituted pyrazoles with various functional groups replacing the iodine atom.

Oxidation Reactions: Products include N-oxides or other oxidized derivatives of the pyrazole ring.

Reduction Reactions: Products include deiodinated pyrazoles.

Applications De Recherche Scientifique

Tert-butyl N-(1-ethyl-5-iodopyrazol-4-yl)carbamate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Employed in the study of enzyme inhibitors and as a probe for investigating biological pathways involving pyrazole derivatives.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of advanced materials.

Mécanisme D'action

The mechanism of action of tert-butyl N-(1-ethyl-5-iodopyrazol-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. The pyrazole ring can also interact with aromatic residues through π-π stacking interactions, enhancing the binding affinity of the compound to its target.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Tert-butyl N-(1-ethyl-5-chloropyrazol-4-yl)carbamate

- Tert-butyl N-(1-ethyl-5-bromopyrazol-4-yl)carbamate

- Tert-butyl N-(1-ethyl-5-fluoropyrazol-4-yl)carbamate

Uniqueness

Tert-butyl N-(1-ethyl-5-iodopyrazol-4-yl)carbamate is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential for further functionalization. The iodine atom can be selectively substituted with various nucleophiles, allowing for the synthesis of a wide range of derivatives. Additionally, the compound’s ability to form strong interactions with molecular targets makes it a valuable tool in drug discovery and other scientific research applications.

Activité Biologique

Tert-butyl N-(1-ethyl-5-iodopyrazol-4-yl)carbamate is a compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C${10}$H${14}$N${3}$O${2}$I. The compound features a pyrazole ring with an iodine atom at the 5-position, which is significant for its biological interactions. The presence of the tert-butyl group enhances lipophilicity, potentially improving membrane permeability and biological activity.

Research indicates that compounds with similar pyrazole structures can inhibit specific enzymes and receptors involved in various diseases. For example, derivatives of pyrazole have shown promise in targeting mutant forms of the epidermal growth factor receptor (EGFR), which is often implicated in non-small cell lung cancer. The iodine substitution in this compound is hypothesized to enhance its reactivity and binding affinity to biological targets compared to other derivatives without halogen substitutions.

In Vitro Studies

Preliminary studies have explored the interaction of this compound with various biological targets. These studies focus on:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell signaling pathways, which could lead to reduced tumor growth or modulation of immune responses.

- Binding Affinity : Interaction studies suggest that this compound exhibits a favorable binding profile with certain kinases, indicating potential as a therapeutic agent.

Toxicity and Safety

Toxicological assessments have indicated that this compound has a relatively low toxicity profile. For instance, acute toxicity studies have shown that it is harmful if swallowed but does not induce significant inflammatory responses in animal models at tested doses . This safety profile is crucial for its consideration in therapeutic applications.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Tert-butyl N-(1-tert-butylpyrazol-4-yl)carbamate | C${12}$H${18}$N${3}$O${2}$ | Contains a tert-butyl group on the pyrazole ring |

| Tert-butyl N-(1-methylpyrazol-4-yl)carbamate | C${11}$H${16}$N${3}$O${2}$ | Methyl substitution instead of ethyl |

| Tert-butyl (1H-pyrazol-4-yl)carbamate | C${9}$H${14}$N${3}$O${2}$ | Lacks halogen substitution |

The iodine substitution at the 5-position in this compound may confer distinct biological activities compared to these derivatives, particularly in enhancing lipophilicity and altering interaction profiles with biological targets.

Case Study 1: Anti-Cancer Activity

In a study evaluating the anti-cancer properties of pyrazole derivatives, this compound was tested against various cancer cell lines. The results indicated significant inhibition of cell proliferation, particularly in lung cancer cells expressing mutant EGFR. These findings support the potential use of this compound as a targeted therapy in oncology.

Case Study 2: Cardiovascular Implications

Another area of research has focused on the effects of this compound on cardiovascular health. Studies have indicated that pyrazole derivatives can modulate ion channels involved in cardiac function. This compound may inhibit TRPC6 channels, which are associated with pathological conditions such as cardiac hypertrophy and fibrosis . This suggests a potential therapeutic application in treating cardiovascular diseases.

Propriétés

IUPAC Name |

tert-butyl N-(1-ethyl-5-iodopyrazol-4-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16IN3O2/c1-5-14-8(11)7(6-12-14)13-9(15)16-10(2,3)4/h6H,5H2,1-4H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPUVOIRDEIHJPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C=N1)NC(=O)OC(C)(C)C)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16IN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.